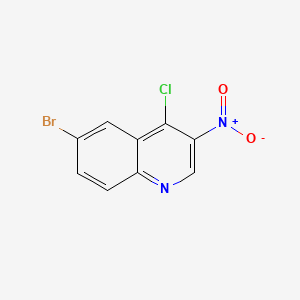

6-Bromo-4-chloro-3-nitroquinoline

描述

Contextual Significance of Quinoline (B57606) Derivatives in Advanced Chemical Sciences

Quinoline and its derivatives are fundamental scaffolds in the field of medicinal and pharmaceutical chemistry. nih.gov This class of nitrogen-containing heterocyclic compounds has garnered considerable attention due to its wide range of pharmacological activities. orientjchem.org The quinoline structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a privileged template in drug design. rsc.org

Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with quinine (B1679958) being a well-known example used for malaria treatment. rsc.orgwisdomlib.org Modern research has expanded the therapeutic potential of quinoline derivatives to include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial agents. nih.govorientjchem.orgnih.gov Their diverse biological activities stem from their ability to interact with various biological targets. wisdomlib.org The synthetic versatility of the quinoline scaffold allows chemists to create a multitude of derivatives with enhanced biological activities and tailored properties. nih.govwisdomlib.org

Overview of 6-Bromo-4-chloro-3-nitroquinoline as a Core Research Compound

This compound is a specialized chemical compound primarily used for research and development purposes. theclinivex.com Its molecular formula is C₉H₄BrClN₂O₂, and it is characterized by a quinoline core with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitro group at the 3-position. chemcd.comuni.lu This trifunctionalized quinoline serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it is a known intermediate in the preparation of Omipalisib, a drug candidate that has been in clinical investigation. google.com The presence of multiple reactive sites—the chloro, bromo, and nitro groups—allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₄BrClN₂O₂ |

| Molecular Weight | 287.5 g/mol |

| CAS Number | 723281-72-9 |

| Appearance | Solid |

This table is based on data from available chemical supplier information. chemcd.com

Evolution of Research on Halogenated and Nitrated Quinolines

Research into halogenated and nitrated quinolines has evolved significantly, driven by the discovery of their potent biological activities. Halogenated quinolines, for example, have been found to be effective against drug-resistant bacteria and their biofilms. nih.govnih.gov The introduction of halogen atoms to the quinoline scaffold can enhance the antibacterial profile of the resulting compounds. nih.gov Synthetic methods have been developed to allow for the tunable placement of halogens on the quinoline ring, leading to the discovery of potent antibacterial agents. nih.govrsc.orgrsc.org

Similarly, the study of nitrated quinolines has gained traction, particularly in cancer research. Nitric oxide (NO) is recognized as a significant molecule in cancer therapy, and quinoline nitrate (B79036) derivatives are being explored as potential anticancer agents. benthamdirect.comnih.gov Research has shown a correlation between the NO-releasing ability of these compounds and their anticancer activity. benthamdirect.comnih.gov The nitration of quinolines is a key synthetic step, and methods have been developed to control the regioselectivity of this reaction. nih.govacs.orgjst.go.jp The development of efficient, metal-free halogenation and nitration techniques continues to be an active area of research, aiming to provide more economical and environmentally friendly routes to these valuable compounds. rsc.orgrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-chloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKPVEMMXJCWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621172 | |

| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723281-72-9 | |

| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723281-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-chloro-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Bromo 4 Chloro 3 Nitroquinoline and Its Derivatives

Established Synthetic Routes to 6-Bromo-4-chloro-3-nitroquinoline

The primary route to this compound is a sequential process involving the construction of a brominated quinoline (B57606) core, followed by nitration and chlorination.

Multi-Step Synthesis from Precursor Compounds

The synthesis typically begins with a substituted aniline (B41778), such as 4-bromoaniline, which undergoes cyclization to form the core quinoline structure. A common pathway involves the reaction of 4-bromoaniline with reagents like diethyl ethoxymethylenemalonate or ethyl propiolate, followed by a high-temperature cyclization reaction to form 6-bromoquinolin-4-ol (also known as 6-bromo-4-hydroxyquinoline) google.comresearchgate.net. This intermediate is crucial as it sets the stage for the subsequent functionalization steps.

Once 6-bromoquinolin-4-ol is obtained, the synthesis proceeds through two key transformations: nitration to introduce the nitro group at the 3-position and chlorination to replace the hydroxyl group at the 4-position with a chlorine atom researchgate.net.

The introduction of a nitro group onto the quinoline ring is a critical step, as its strong electron-withdrawing nature activates the scaffold for subsequent reactions. Nitration is typically achieved using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) semanticscholar.orgnih.gov. The reaction conditions, such as temperature, must be carefully controlled to ensure the desired regioselectivity. For the synthesis of this compound, the nitration is performed on the 6-bromoquinolin-4-ol intermediate. The presence of the hydroxyl group at the C-4 position directs the nitration to the C-3 position. The electron-withdrawing nitro group is essential for activating the C-4 position for the subsequent chlorination and other nucleophilic substitution reactions researchgate.netnih.gov.

Halogenation is integral to the synthesis, both in the precursor and the final product.

Bromination : The synthesis starts with a pre-brominated precursor, 4-bromoaniline, which ensures the presence of the bromine atom at the C-6 position of the final quinoline structure google.comresearchgate.net. Direct bromination of the quinoline scaffold itself is also a well-established procedure, often employing reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) rsc.orgnuph.edu.uaresearchgate.net. The position of bromination is influenced by the existing substituents on the ring nuph.edu.uaresearchgate.net.

Chlorination : The final step in the synthesis of the target compound is the conversion of the 4-hydroxyl group of the 6-bromo-3-nitroquinolin-4-ol intermediate into a chloro group. This transformation is a dehydration-chlorination reaction commonly carried out using reagents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in a solvent like toluene google.comresearchgate.netresearchgate.net. The chlorine atom at the C-4 position is a key functional handle, acting as a good leaving group in nucleophilic aromatic substitution reactions.

The subsequent chlorination step also presents opportunities for optimization. Different chlorinating agents and solvent systems can affect both the reaction time and the final yield.

| Step | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Cyclization | 3-(4-bromoaniline) ethyl acrylate | Diphenyl ether | 200°C, 2 hours | 77% |

| Chlorination | 6-bromoquinolin-4(1H)-one, Phosphorus trichloride | Toluene | Reflux, 2 hours | 92.6% |

| Chlorination | 6-bromoquinolin-4(1H)-one, Phosphorus oxychloride | - | Reflux, 2 hours | 93% |

Comparison of Synthetic Efficiencies and Green Chemistry Considerations

Traditional synthetic routes to quinoline derivatives, including this compound, often rely on harsh reaction conditions and hazardous materials. The use of high-boiling point solvents like diphenyl ether for thermal cyclization poses challenges for removal and recycling google.comresearchgate.net. Furthermore, the nitration step employs large quantities of strong, corrosive acids (H₂SO₄ and HNO₃), leading to significant acid waste semanticscholar.org. The chlorination step frequently uses phosphorus oxychloride (POCl₃), which is highly toxic and moisture-sensitive google.comresearchgate.net.

From a green chemistry perspective, these established methods have considerable drawbacks, including:

Poor Atom Economy : Multi-step syntheses with stoichiometric reagents often result in low atom economy.

Use of Hazardous Reagents : Strong acids, toxic chlorinating agents, and high-boiling organic solvents are common.

Energy Consumption : High-temperature reactions, such as thermal cyclization, are energy-intensive.

Waste Generation : The use of strong acids and quenching steps generates significant aqueous and organic waste.

Future research in this area could focus on developing more sustainable methodologies. This might include exploring catalytic cyclization reactions under milder conditions, using solid acid catalysts for nitration to reduce liquid acid waste, and employing safer, more environmentally benign chlorinating agents.

Advanced Synthetic Transformations of this compound

The chemical structure of this compound makes it a valuable intermediate for further chemical synthesis. The key to its reactivity lies in the arrangement of the substituents on the pyridine (B92270) ring. The potent electron-withdrawing nitro group at the C-3 position strongly activates the chlorine atom at the C-4 position toward nucleophilic aromatic substitution (SₙAr) reactions researchgate.netnih.gov.

This activation makes the C-4 chlorine an excellent leaving group, allowing for the facile introduction of various nucleophiles, particularly amines. A notable example is the reaction of this compound with 2-(4-aminophenyl)-2-methylpropanenitrile. In this transformation, the amino group of the nucleophile displaces the chlorine atom to form a new carbon-nitrogen bond, yielding 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of certain kinase inhibitors researchgate.net. This SₙAr reaction is a powerful tool for elaborating the quinoline scaffold and building more complex molecules with potential biological activity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying this compound. science.gov The quinoline ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C3 position. This activation is most pronounced at the positions ortho and para to the nitro group, making the C4-chloro substituent a prime site for substitution.

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring and resulting in the substituted product. youtube.com

Common nucleophiles used in these reactions include primary and secondary amines, alkoxides, and thiolates. For instance, reacting this compound with various amines can introduce a diverse range of amino functionalities at the C4 position, a common strategy in the synthesis of biologically active compounds. nih.gov The reaction conditions, such as temperature and solvent, can be modulated to optimize yields and accommodate different nucleophiles. youtube.comnih.gov While the C6-bromo position is less activated towards SNAr compared to the C4-chloro position, under forcing conditions, it can also undergo substitution.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Quinolines

| Nucleophile | Leaving Group | Product | Reference Analogy |

|---|---|---|---|

| Primary/Secondary Amines | -Cl at C4 | 4-Amino-6-bromo-3-nitroquinoline | nih.gov |

| Alkoxides (e.g., NaOMe) | -Cl at C4 | 6-Bromo-4-methoxy-3-nitroquinoline | science.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a modular approach to derivatizing this compound. mdpi.com The differential reactivity of the C-Br and C-Cl bonds (reactivity order: I > Br > Cl) allows for selective functionalization, typically at the more reactive C6-bromo position. libretexts.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. science.govmdpi.com This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups. sumitomo-chem.co.jp

In the context of this compound, the Suzuki coupling would preferentially occur at the C6-bromo position. mdpi.com This regioselectivity allows for the synthesis of 6-aryl-4-chloro-3-nitroquinolines. The reaction tolerates a wide range of functional groups on the boronic acid partner, enabling the creation of a diverse library of derivatives. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst | Base | Product at C6 Position | Reference Analogy |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Phenyl | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 4-Methoxyphenyl | mdpi.com |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org It is an essential tool for synthesizing aryl alkynes and conjugated enynes. gold-chemistry.org

For this compound, the Sonogashira coupling is expected to proceed selectively at the C6 position to yield 6-alkynyl-4-chloro-3-nitroquinoline derivatives. libretexts.org The reaction can be carried out under mild conditions, often at room temperature, and is compatible with a variety of functional groups on the alkyne coupling partner. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful reaction for the synthesis of amides. This process involves the reaction of an aryl halide with carbon monoxide and an amine in the presence of a palladium catalyst. organic-chemistry.orgnih.gov

Applying this methodology to this compound, the more reactive C6-bromo position can be converted into a carboxamide functionality. researchgate.net The reaction conditions, such as the choice of palladium ligand and carbon monoxide pressure, can influence the reaction's efficiency and selectivity. nih.gov This method provides direct access to quinoline-6-carboxamides, which are valuable intermediates in pharmaceutical synthesis. rsc.org

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group at the C3 position to a primary amino group is a crucial transformation, as aromatic amines are versatile precursors for further derivatization. jsynthchem.comjsynthchem.com A key challenge is to achieve this reduction selectively without affecting the halogen substituents at the C4 and C6 positions.

Several methods are available for the chemoselective reduction of aromatic nitro groups in the presence of halides. scispace.comorganic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed, although care must be taken to prevent hydrodehalogenation. More commonly, metal-based reducing systems in acidic or neutral media, such as tin(II) chloride (SnCl₂), iron (Fe) powder in acetic acid, or sodium dithionite (Na₂S₂O₄), are used. These reagents often provide excellent yields of the corresponding 3-aminoquinoline derivative while leaving the C-Br and C-Cl bonds intact. jsynthchem.comscispace.com Another reported system uses Co₂(CO)₈-H₂O, which selectively reduces nitro groups in the presence of halides. scispace.com

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Product | Reference Analogy |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol, Reflux | 6-Bromo-4-chloroquinolin-3-amine | organic-chemistry.org |

| Fe / NH₄Cl | Ethanol/Water, Reflux | 6-Bromo-4-chloroquinolin-3-amine | organic-chemistry.org |

| Na₂S₂O₄ | THF/Water | 6-Bromo-4-chloroquinolin-3-amine | organic-chemistry.org |

Derivatization via Peripheral Functional Groups

The synthetic transformations described above install new functional groups onto the this compound core, which can then be used for further derivatization. This modular approach allows for the systematic exploration of the chemical space around the quinoline scaffold. researchgate.net

Amino Group (-NH₂): The 3-amino group, obtained from the reduction of the nitro functionality, is a versatile handle. It can undergo a wide range of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens). nih.gov

Aryl/Alkynyl Groups: The aryl or alkynyl groups introduced at the C6 position via cross-coupling reactions can themselves bear functional groups that allow for subsequent chemical modifications. For example, an introduced aryl ring containing a nitro or ester group can be further transformed. mdpi.com

Amide Group (-CONH-R): The amide functionality introduced at C6 through aminocarbonylation can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing additional pathways for diversification.

This multi-step derivatization strategy, combining foundational reactions like substitution and cross-coupling with the modification of the newly installed functionalities, enables the synthesis of complex quinoline derivatives with precisely controlled substitution patterns. nih.govacs.org

Spectroscopic and Advanced Characterization Techniques for 6 Bromo 4 Chloro 3 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. For quinoline (B57606) derivatives, both ¹H and ¹³C NMR are instrumental in confirming their complex structures.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) provides critical data on the number, type, and connectivity of hydrogen atoms within a molecule. In the analysis of quinoline derivatives, the chemical shifts and coupling patterns of the aromatic protons are particularly informative. For instance, in various substituted phenyl quinolines, the aromatic hydrogen signals are typically observed in the range of 6.91-7.56 ppm. researchgate.net The protons on the quinoline ring itself also exhibit characteristic signals. For example, the H-7 protons in certain 6-substituted quinoline derivatives appear as doublet signals around 6.55 ppm. researchgate.net The presence and position of substituents on the quinoline ring significantly influence the chemical shifts of the neighboring protons.

The structural confirmation of derivatives is further supported by the appearance of specific signals corresponding to the attached functional groups. For example, the successful attachment of a 4-(methylthio)phenyl group at the C-6 position of a quinoline ring was verified by a singlet at 2.52 ppm, while a 4-(methoxy)phenyl group was confirmed by a singlet at 3.84 ppm. researchgate.net These distinct signals in the ¹H NMR spectrum provide unequivocal evidence for the successful synthesis of specific derivatives. The synthesis of various aryl-substituted quinolines and tetrahydroquinolines has been confirmed using ¹H NMR spectroscopy, among other techniques. researchgate.net

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the context of quinoline derivatives, ¹³C NMR is crucial for confirming the carbon framework and the positions of substituents. For instance, in certain 6-substituted quinoline derivatives, the presence of three aliphatic carbon resonances confirms the integrity of a tetrahydroquinoline ring system. researchgate.net The characterization of novel aryl tacrine (B349632) derivatives, which are complex quinoline structures, has been thoroughly achieved using a combination of spectroscopic techniques including ¹³C NMR. researchgate.net Similarly, the structures of various prepared bromo- and phenyl-substituted quinoline and tetrahydroquinoline compounds were characterized by ¹³C NMR spectroscopy. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For 6-bromo-4-chloro-3-nitroquinoline and its derivatives, various MS techniques are employed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It allows for the determination of the molecular weight of the compound with high accuracy. In the context of quinoline derivatives, ESI-MS can be used to confirm the mass of the synthesized compounds and to identify potential byproducts or degradation products in a sample.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions. The use of ion mobility separation in conjunction with HRMS has proven to be a reliable technique for the characterization of small molecules. nih.gov This combination can reduce the number of false-positive identifications in complex samples. kcl.ac.uk

Predicted Collision Cross Section (CCS) Values and Adduct Analysis

Collision Cross Section (CCS) is a physical property of an ion that is related to its size and shape. It is increasingly being used as an additional parameter for small molecule identification. arxiv.org The use of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺) for the same molecule can greatly improve the specificity of identification. arxiv.org For this compound, predicted CCS values for various adducts have been calculated. uni.lu These values can be compared with experimental data to increase confidence in compound identification.

Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 286.92174 | 149.0 |

| [M+Na]⁺ | 308.90368 | 162.3 |

| [M-H]⁻ | 284.90718 | 155.2 |

| [M+NH₄]⁺ | 303.94828 | 168.6 |

| [M+K]⁺ | 324.87762 | 146.0 |

| [M+H-H₂O]⁺ | 268.91172 | 153.4 |

| [M+HCOO]⁻ | 330.91266 | 166.2 |

| [M+CH₃COO]⁻ | 344.92831 | 190.1 |

| [M+Na-2H]⁻ | 306.88913 | 159.4 |

| [M]⁺ | 285.91391 | 169.4 |

| [M]⁻ | 285.91501 | 169.4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in synthetic chemistry for both the qualitative monitoring of reactions and the quantitative assessment of compound purity, as well as for the isolation of target molecules from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC serves as a primary method for determining its purity. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential interactions of the analyte with the stationary and mobile phases.

For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. A UV detector is commonly used for detection, as the quinoline ring system is strongly UV-active. The retention time and peak area from the resulting chromatogram provide information on the identity and purity of the compound, respectively. While specific application notes for this compound are not widely published, chemical suppliers of this compound indicate the availability of HPLC data, confirming its use in quality control. bldpharm.com

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Quinoline

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for a compound like this compound and is not based on specific experimental data for this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. theclinivex.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures. The core principles of separation remain the same as in HPLC.

The primary advantages of UPLC for the analysis of this compound and its derivatives include significantly shorter run times, leading to higher throughput, and reduced solvent consumption, making it a more environmentally friendly and cost-effective technique. The increased sensitivity is particularly beneficial for the detection of trace impurities. As with HPLC, UPLC data for this compound is indicated as available from commercial suppliers, underscoring its role in modern analytical laboratories for the characterization of such compounds. bldpharm.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique frequently used to monitor the progress of organic reactions, identify compounds in a mixture, and determine their purity. youtube.com A TLC plate consists of a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a solid support like glass or aluminum.

In the synthesis of this compound, TLC would be used to track the conversion of starting materials to the final product. youtube.com A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com The position of the spots can be visualized under UV light, and the relative retention factors (Rf values) can be calculated to aid in identification. youtube.com TLC is an invaluable tool for optimizing reaction conditions and for the preliminary assessment of product purity before undertaking more rigorous analysis by HPLC or UPLC. nih.gov

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides a powerful avenue for investigating the intrinsic properties of molecules, offering insights that can be difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. dergipark.org.tr It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide accurate predictions of a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics.

For this compound, DFT calculations would be employed to determine its optimized molecular geometry, providing precise bond lengths and angles. Such calculations have been successfully applied to related quinoline derivatives, such as 6-chloroquinoline, demonstrating good agreement between theoretical and experimental data. dergipark.org.tr Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman), which aids in the interpretation of experimental spectroscopic data. researchgate.net

Table 2: Representative DFT Calculation Parameters for a Halogenated Quinoline

| Parameter | Specification |

| Method | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Task | Geometry Optimization, Frequency Calculation |

| Software | Gaussian, Spartan, etc. |

This table illustrates a common level of theory used for calculations on molecules of similar size and complexity.

A key application of DFT is the prediction of a molecule's reactivity and electronic properties. dergipark.org.tr By calculating the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to gain insights into the molecule's chemical behavior. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped using DFT. researchgate.net The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions. ijcce.ac.ir These computational analyses provide a theoretical framework for rationalizing the observed chemical properties of this compound and for guiding the design of new derivatives with tailored characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) provide valuable information about the molecule's stability and reactivity.

For quinoline derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these parameters. nih.gov While specific FMO data for this compound is not extensively published, analysis of related structures, such as quinazoline (B50416) derivatives, reveals key trends. For instance, DFT analysis performed at the B3LYP/6–31 + G(d, p) level of theory has been used to study the stability and reactivity of such compounds. nih.gov The HOMO-LUMO gap is a significant indicator of chemical reactivity; a smaller gap suggests that a molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The reactivity of quinoline derivatives is often dictated by the distribution of these frontier orbitals. In nucleophilic aromatic substitution reactions, the LUMO's location and its coefficient on different atoms can predict the most likely site of nucleophilic attack. For chloroquinolines, the carbon atom attached to the chlorine is often a primary site for such attacks, a feature that would be reflected in the LUMO distribution. mdpi.com

Computational software like Gaussian or Orca can be utilized to perform these calculations, typically using methods like B3LYP or M062X to determine the energies and shapes of the HOMO and LUMO. researchgate.net

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; a smaller gap indicates higher reactivity. |

Transition-State Calculations for Reaction Pathways

Transition-state calculations are a powerful computational method for elucidating the mechanisms of chemical reactions. These calculations identify the highest energy point along a reaction coordinate, known as the transition state, and determine the activation energy required for the reaction to proceed.

A primary reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. nih.gov This is a common reaction for 4-chloroquinoline (B167314) derivatives. nih.gov The presence of the electron-withdrawing nitro group at the C3 position further activates the quinoline ring towards nucleophilic attack.

Theoretical studies on similar molecules, such as 2,4-dichloro-quinazoline, have utilized DFT calculations (e.g., at the ωB97X-D/6-31G(d) level of theory) to model the transition states for nucleophilic attack. mdpi.com These studies have shown that the activation energy for attack at the C4 position is significantly lower than at other positions, explaining the observed regioselectivity. mdpi.com This lower energy barrier is attributed to the greater LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. mdpi.com

The general mechanism for the SNAr reaction of 4-chloroquinolines proceeds through a Meisenheimer-like intermediate, a high-energy complex that then expels the chloride ion to form the final product. researchgate.net Transition-state calculations model the geometry and energy of this intermediate, providing a quantitative understanding of the reaction kinetics. chemrxiv.org

Table 2: Stages of Transition-State Calculation for SNAr of 4-Chloroquinolines

| Stage | Description |

| Reactants | The initial state with the 4-chloroquinoline derivative and the nucleophile. |

| Transition State | The highest energy structure along the reaction pathway, where the new bond is partially formed and the C-Cl bond is partially broken. |

| Intermediate | A transient, high-energy species (Meisenheimer complex) formed by the addition of the nucleophile to the aromatic ring. |

| Products | The final substituted quinoline and the displaced chloride ion. |

Prediction of Molecular Properties (e.g., TPSA, LogP)

The prediction of molecular properties such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) is crucial in medicinal chemistry for evaluating a compound's potential as a drug candidate. These parameters relate to a molecule's bioavailability and ability to cross biological membranes.

LogP is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. A predicted XlogP value for this compound is 3.3. uni.lu This value suggests a moderate level of lipophilicity.

These properties are often calculated using computational models and are valuable in the early stages of drug discovery for filtering large libraries of compounds. nih.gov

Table 3: Predicted Molecular Properties of this compound

| Property | Predicted Value/Range | Significance |

| XlogP | 3.3 uni.lu | Indicates the lipophilicity and partitioning behavior between aqueous and lipid phases. |

| TPSA (Ų) | Not explicitly found, but expected to be significant due to the nitro group and quinoline nitrogen. | Relates to the polar surface area and is a key factor in predicting drug absorption and transport. |

| Molecular Weight ( g/mol ) | 287.50 nih.gov | A fundamental physical property influencing various pharmacokinetic parameters. |

Applications in Medicinal Chemistry and Biological Activity Studies

6-Bromo-4-chloro-3-nitroquinoline as a Key Intermediate in Drug Discovery

The quinoline (B57606) scaffold is a significant heterocyclic motif that forms the core of many synthetic compounds with a wide array of biological activities. Within this class, this compound serves as a crucial and versatile intermediate in the field of drug discovery and medicinal chemistry. Its specific arrangement of bromo, chloro, and nitro functional groups on the quinoline ring system allows for regioselective modifications, making it a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The reactivity of the chlorine atom at the C4 position, activated by the electron-withdrawing nitro group at C3, facilitates nucleophilic substitution reactions, which is a common strategy in the elaboration of drug candidates.

This compound is a precursor for various pharmaceutical intermediates. While direct synthesis pathways for this specific nitro-variant are part of proprietary research, the synthesis of the closely related and vital intermediate, 6-bromo-4-chloroquinoline (B1276899), is well-documented. This compound is a key intermediate in the synthesis of Omipalisib (GSK2126458), a potent anticancer agent researchgate.netgoogle.com. One patented method to produce 6-bromo-4-chloroquinoline involves a three-step reaction starting from 4-bromoaniline and ethyl propiolate, achieving a comprehensive yield of 70% or more google.com. Another synthetic route starts from 4-bromoaniline and involves cyclization and chlorination steps to yield the intermediate researchgate.net. These synthetic approaches highlight the importance of the 6-bromo-4-chloroquinoline core in building complex pharmaceutical agents. The introduction of a nitro group at the 3-position, creating the title compound, further enhances its utility by providing an additional reaction site, as the nitro group can be reduced to an amino group, allowing for a different set of chemical transformations and the creation of a diverse library of derivatives.

Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer nih.govrsc.org. Consequently, kinase inhibitors have become a major class of oncology drugs nih.gov. The 6-bromo-4-chloroquinoline scaffold, derived from intermediates like this compound, is integral to the development of potent kinase inhibitors.

A prime example is its role in the synthesis of Omipalisib (GSK2126458), a highly potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) researchgate.netgoogle.com. The PI3K/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival, and it is often hyperactivated in cancer. 6-bromo-4-iodoquinoline, a related intermediate, is also essential in the synthesis of GSK2126458 researchgate.net. The development of such targeted therapies underscores the strategic importance of the substituted quinoline core as a privileged structure for engaging the ATP-binding sites of kinases rsc.org.

The chemical versatility of this compound allows it to serve as a starting point for the generation of novel derivatives that can be optimized as lead compounds in drug development programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better.

Quinoline derivatives have attracted significant attention in the search for new anticancer drugs due to their wide range of biological activities nih.gov. By modifying the core structure of this compound, medicinal chemists can systematically alter its physicochemical properties to improve potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of the related 6-bromo quinazoline (B50416) structure have been designed and synthesized as potential anticancer agents, showing promising cytotoxic activities nih.gov. Similarly, various substituted quinoline derivatives have been tested for their biological activity against cancer cell lines, with some showing significant antiproliferative effects researchgate.netnih.gov. These studies demonstrate that the 6-bromoquinoline skeleton is a fertile ground for discovering and developing new therapeutic agents.

Exploration of Biological Activities of this compound Derivatives

The derivatization of the this compound core has led to a multitude of compounds with diverse and potent biological activities. Researchers have extensively explored these derivatives for their therapeutic potential, particularly in the realm of oncology. The presence of the bromine atom and the nitro group can significantly influence the biological profile of the resulting molecules nih.gov.

Derivatives stemming from the 6-bromoquinoline scaffold have consistently demonstrated significant anticancer and antitumor properties researchgate.netnih.govnih.gov. The incorporation of a bromine atom into a molecule has been noted to often inhibit the growth of cancer cell lines farmaciajournal.com. Synthetic efforts have focused on creating new series of quinoline and quinazoline-based compounds as potential anticancer agents targeting various mechanisms of cancer progression nih.govnih.gov. These compounds exert their effects through mechanisms such as the inhibition of critical enzymes like protein kinases or by inducing programmed cell death (apoptosis) in cancer cells nih.govnih.gov.

The antiproliferative activity of derivatives based on the 6-bromoquinoline and related structures has been extensively evaluated through in vitro studies against a panel of human cancer cell lines. These assays measure the ability of a compound to inhibit the growth and division of cancer cells.

For example, a study on various substituted quinoline derivatives found that 6-Bromo-5-nitroquinoline showed notable antiproliferative activity against human adenocarcinoma (HT29), rat glioblastoma (C6), and human cervical cancer (HeLa) cell lines nih.gov. Another study focused on a series of novel 6-bromo-quinazoline-4(3H)-one derivatives, which were tested against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. One of the most potent compounds, designated 8a, exhibited significant cytotoxicity with IC₅₀ values of 15.85 µM against MCF-7 cells and 17.85 µM against SW480 cells nih.gov. Importantly, this compound showed less cytotoxic effect on the normal (MRC-5) cell line, indicating a degree of selectivity for cancer cells nih.gov.

The table below summarizes the in vitro cytotoxic activity of selected brominated quinoline and quinazoline derivatives against various cancer cell lines, as reported in the literature.

| Compound Class | Specific Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 6-Bromo Quinazoline Derivative | Compound 8a | MCF-7 | Human Breast Adenocarcinoma | 15.85 ± 3.32 | nih.gov |

| 6-Bromo Quinazoline Derivative | Compound 8a | SW480 | Human Colorectal Adenocarcinoma | 17.85 ± 0.92 | nih.gov |

| 6-Bromo Quinazoline Derivative | Erlotinib (Control) | MCF-7 | Human Breast Adenocarcinoma | 9.9 ± 0.14 | nih.gov |

| 6-Bromo-5-nitroquinoline | Compound 4 | HT29 | Human Adenocarcinoma | Data Qualitative | nih.gov |

| 6-Bromo-5-nitroquinoline | Compound 4 | C6 | Rat Glioblastoma | Data Qualitative | nih.gov |

| 6-Bromo-5-nitroquinoline | Compound 4 | HeLa | Human Cervical Cancer | Data Qualitative | nih.gov |

These findings underscore the potential of developing this compound derivatives as effective agents for cancer therapy by demonstrating their ability to inhibit the proliferation of various cancer cells in vitro.

Anticancer and Antitumor Properties

Apoptotic Activity

Current scientific literature available through extensive searches does not provide specific data on the apoptotic activity of this compound itself. While other complex quinoline derivatives have been studied for their ability to induce apoptosis in cancer cell lines, research focusing explicitly on the pro-apoptotic effects of this compound has not been identified.

Antiviral Activity (e.g., against DENV and VEEV)

While this compound has not been directly screened for antiviral properties, its structural motif is central to derivatives that have demonstrated significant activity against Dengue virus (DENV) and Venezuelan Equine Encephalitis virus (VEEV). nih.gov In a study focused on developing DENV inhibitors, a library of 4-anilinoquinolines was synthesized and tested. nih.gov

Notably, the direct nitro analogue of a related 6-bromoquinoline compound was found to be inactive, with an EC50 value greater than 10 µM. nih.gov However, other derivatives incorporating the 6-bromoquinoline core showed potent antiviral effects. For instance, 3-((6-bromoquinolin-4-yl)amino)phenol exhibited a four-fold increase in potency against DENV compared to its methoxy analogue, with an EC50 of 0.63 µM. nih.gov Further modifications led to compounds such as 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine and 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one, which also displayed potent anti-DENV activity with EC50 values of 0.69 µM and 0.68 µM, respectively. nih.gov Several of these compounds also demonstrated low micromolar potency against VEEV. nih.gov

| Compound | Target Virus | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| 3-((6-bromoquinolin-4-yl)amino)phenol | DENV | 0.63 | >10 |

| 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine | DENV | 0.69 | >10 |

| 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one | DENV | 0.68 | >10 |

| 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine | VEEV | 2.3 | >10 |

| 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one | VEEV | 3.6 | >10 |

EC50: Half maximal effective concentration. CC50: Half maximal cytotoxic concentration. Data sourced from research on 4-anilinoquinoline derivatives. nih.gov

Antimicrobial and Antibacterial Applications

There is currently no specific research available detailing the antimicrobial or antibacterial properties of this compound.

No studies reporting the efficacy of this compound against specific bacterial or fungal pathogens were identified during the literature review. Although other halogenated and nitrated heterocyclic compounds have been investigated for such properties, data for this particular quinoline derivative is absent.

In the absence of studies on its antibacterial activity, the mechanism of action for this compound in bacterial growth inhibition remains uninvestigated.

Antimalarial Properties

The quinoline ring is the foundational structure for many well-known antimalarial drugs, including chloroquine and primaquine. nih.gov However, a review of the available scientific literature did not yield any studies specifically evaluating the antimalarial properties of this compound against Plasmodium species.

Structure-Activity Relationship (SAR) Studies of Quinoline Derivatives

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. The presence of bromo, chloro, and nitro groups at positions 6, 4, and 3 respectively in this compound suggests a complex interplay of electronic and steric factors that can influence its interaction with biological targets.

Impact of Substituents on Biological Efficacy

The individual and combined effects of the bromo, chloro, and nitro substituents are critical in defining the potential biological profile of this compound.

Halogen Substituents (Bromo and Chloro): Halogens are known to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The presence of a bromine atom at the C6-position and a chlorine atom at the C4-position can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability and can also lead to specific halogen bonding interactions with target proteins, potentially increasing binding affinity and efficacy. Studies on related halo-substituted quinolines have demonstrated a wide range of activities, including anticancer and antimicrobial effects.

Nitro Group: The nitro group at the C3-position is a strong electron-withdrawing group, which can profoundly influence the electronic distribution within the quinoline ring. This can affect the pKa of the quinoline nitrogen and its ability to participate in hydrogen bonding. Furthermore, the nitro group itself can be a key pharmacophoric feature, participating in interactions with biological targets. In some instances, the nitro group can be bioreduced in hypoxic environments, a characteristic that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy.

The following table summarizes the general influence of these substituents on the biological activity of a quinoline core, based on findings from various studies on related compounds.

| Substituent | Position | General Impact on Biological Efficacy | Potential Activities |

| Bromo | 6 | Increases lipophilicity, potential for halogen bonding, can enhance binding affinity. | Anticancer, Antimicrobial |

| Chloro | 4 | Increases lipophilicity, alters electronic properties, can improve metabolic stability. | Anticancer, Antimalarial |

| Nitro | 3 | Strong electron-withdrawing effect, potential for bioreduction, key pharmacophoric feature. | Anticancer (hypoxia-activated), Antimicrobial |

Pharmacophore Elucidation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For a polysubstituted quinoline like this compound, a hypothetical pharmacophore model can be constructed based on the key chemical features.

The essential features of a pharmacophore model for a compound like this compound would likely include:

Aromatic Ring System: The quinoline core itself serves as a crucial hydrophobic and aromatic feature, providing a scaffold for the substituents.

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with biological targets.

Halogen Bond Donors: The bromine and chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Electron-Withdrawing Region: The nitro group creates a distinct electron-deficient region that could be important for specific interactions.

A generalized pharmacophore model for anticancer quinoline derivatives often includes features such as aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups. The specific substitution pattern of this compound would tailor this general model, with the halogens and the nitro group defining specific interaction points.

Future Directions in Pharmaceutical Development

While direct research on this compound is limited, its structural features suggest several promising avenues for future pharmaceutical development.

The unique combination of halogen and nitro substituents on the quinoline scaffold presents opportunities for the design of novel therapeutic agents. Future research could focus on:

Synthesis and Biological Screening: The synthesis of this compound and a library of its analogs with variations in the substitution pattern would be the first step to explore its biological potential. Screening these compounds against a panel of cancer cell lines, bacterial strains, and other relevant biological targets could uncover novel activities.

Lead Optimization: If promising activity is identified, SAR studies could be conducted to optimize the lead compound. This would involve modifying the substituents at various positions of the quinoline ring to enhance potency and selectivity while minimizing toxicity.

Mechanism of Action Studies: Elucidating the mechanism by which this compound or its active analogs exert their biological effects would be crucial for further development. This could involve identifying the specific cellular targets and pathways modulated by the compound.

Development of Targeted Therapies: The potential for the nitro group to be activated under hypoxic conditions could be explored to develop tumor-selective anticancer agents.

The continued exploration of polysubstituted quinolines, exemplified by the structural complexity of this compound, holds significant promise for the discovery of next-generation therapeutic agents.

Research Gaps and Future Perspectives for 6 Bromo 4 Chloro 3 Nitroquinoline

Unexplored Synthetic Pathways and Functionalizations

The current synthesis of 6-Bromo-4-chloro-3-nitroquinoline and its precursors like 6-bromo-4-chloroquinoline (B1276899) typically follows established, multi-step routes. google.comatlantis-press.com These often involve the cyclization of aniline (B41778) derivatives followed by chlorination and nitration. atlantis-press.com While effective, there is considerable room for the exploration of more efficient and novel synthetic strategies.

Furthermore, the functionalization of the this compound core is an area ripe for investigation. The three distinct functional groups serve as orthogonal handles for a variety of chemical transformations. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 6-position is an ideal site for transition-metal-catalyzed cross-coupling reactions. The nitro group at the 3-position can be readily reduced to an amine, opening up another avenue for derivatization.

Future research should focus on systematically exploring these reactive sites with a diverse array of reagents to build libraries of novel compounds.

Table 1: Potential Functionalization Strategies for this compound

| Position | Functional Group | Potential Reactions | Unexplored Opportunities |

| C4 | Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols. | Use of complex, sterically hindered nucleophiles; exploration of novel chiral auxiliaries to induce asymmetry. |

| C6 | Bromo (-Br) | Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. | Application of photoredox catalysis for novel couplings; introduction of organometallic fragments or extended π-systems. |

| C3 | Nitro (-NO₂) | Reduction to an amine (-NH₂), followed by acylation, alkylation, or diazotization. | Tandem reduction-cyclization reactions to form fused heterocyclic systems; use as a directing group for further aromatic substitution. |

Advanced Mechanistic Studies of Biological Activity

Quinoline (B57606) derivatives are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Specifically, substituted quinolines have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. biorxiv.org For example, related 4-anilino-quinoline structures have shown inhibitory activity against kinases such as PKN3. biorxiv.org

A significant research gap is the absence of detailed mechanistic studies for this compound itself. While its structural alerts suggest potential as a kinase inhibitor or a DNA intercalating agent, its precise molecular targets and mechanisms of action are unknown. Future research should be directed toward a comprehensive biological evaluation.

Key areas for future mechanistic investigation include:

Target Identification: Employing techniques such as chemical proteomics, affinity chromatography, or cellular thermal shift assays (CETSA) to identify the specific protein binding partners of the compound within the cell.

Enzymatic Assays: Once potential targets (e.g., specific kinases) are identified, in vitro enzymatic assays are necessary to quantify the inhibitory potency (e.g., IC₅₀ values) and to determine the mode of inhibition (e.g., competitive, non-competitive).

Cellular Pathway Analysis: Investigating the downstream effects of target engagement within cancer cell lines. This includes analyzing changes in phosphorylation cascades, cell cycle progression, and the induction of apoptosis. Studies on related nitroquinolines have demonstrated pro-apoptotic activity, suggesting this is a promising avenue. nih.gov

Structural Biology: Co-crystallizing the compound with its identified protein target to elucidate the specific molecular interactions at the atomic level. This structural information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and selective analogs.

Novel Applications in Material Science and Other Fields

The application of quinoline derivatives is expanding beyond medicine into the realm of material science. Their inherent photophysical properties, stemming from the extended π-conjugated system, make them excellent candidates for use in organic electronics. nih.gov Quinoline-based materials have been successfully utilized as emitting layers in Organic Light-Emitting Diodes (OLEDs) and as components in photovoltaic cells. nih.govresearchgate.net

For this compound, its potential in material science is entirely unexplored. The electron-withdrawing nature of the nitro group combined with the tunable halogen substituents provides a unique electronic profile that could be harnessed for materials design.

Future research should explore the following applications:

Organic Electronics: Using the bromo and chloro positions as synthetic handles to attach other electronically active moieties, creating donor-acceptor molecules suitable for organic solar cells or transistors. nih.gov The strong dipole moment induced by the nitro group could be advantageous for tuning energy levels and improving device performance.

Photocatalysis and Photosensitizers: The quinoline ring can absorb UV-Vis light, and its properties can be tuned through substitution. Investigating the potential of this compound and its derivatives as metal-free photocatalysts for organic transformations or as photosensitizers in photodynamic therapy (PDT) is a promising direction. mdpi.comrsc.org

Chemosensors: Functionalizing the quinoline core to create compounds that exhibit changes in fluorescence or color upon binding to specific metal ions or anions. The inherent luminescence of some quinoline derivatives provides a strong foundation for this application.

Computational Methodologies for Property Prediction and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources. nih.govmdpi.com For quinoline derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (e.g., CoMFA, CoMSIA) have been successfully used to build predictive models for their biological activity, such as c-MET kinase inhibition. nih.govresearchgate.net

For this compound, there is a clear opportunity to apply a range of computational methodologies to guide future research efforts.

Table 2: Application of Computational Methods to this compound

| Computational Method | Application and Future Perspective |

| Density Functional Theory (DFT) | Calculate fundamental electronic properties such as HOMO/LUMO energy levels, molecular electrostatic potential, and charge distribution. mdpi.com This data can predict the compound's reactivity for synthetic planning, its stability, and its potential utility in electronic materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate structural descriptors of this compound derivatives with their biological activity (e.g., anticancer potency). mdpi.comresearchgate.net These models can be used to virtually screen new designs and prioritize the synthesis of the most promising candidates. |

| Molecular Docking | Simulate the binding of the compound and its virtual derivatives into the active sites of known biological targets (e.g., protein kinases). This can predict binding affinity and reveal key molecular interactions, providing a rational basis for structural modifications to improve potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound when bound to its biological target over time. This provides insights into the stability of the protein-ligand complex and can reveal subtle conformational changes that are critical for its mechanism of action. |

By integrating these computational approaches with synthetic and biological studies, researchers can adopt a more strategic and efficient approach to unlocking the full potential of this compound and its future derivatives.

常见问题

Basic Questions

Q. What are the recommended spectroscopic techniques for characterizing 6-Bromo-4-chloro-3-nitroquinoline, and how should they be prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the substitution pattern and aromatic proton environments. For example, the bromo and chloro substituents will induce distinct deshielding effects in the quinoline ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying the molecular ion peak (expected m/z ~282.5 for ) and isotopic patterns from bromine/chlorine .

- Infrared Spectroscopy (IR) : Identify the nitro group () via asymmetric and symmetric stretching vibrations (~1520 and 1350 cm) .

- Table :

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| NMR | δ 8.5–9.0 (quinoline H) | Substitution pattern |

| HRMS | m/z 282.5 (M) | Molecular weight confirmation |

| IR | 1520, 1350 cm | Nitro group identification |

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Stepwise Halogenation : Begin with nitration of 4-chloroquinoline at position 3, followed by bromination at position 5. Use mixed acids () for nitration and for bromination .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling could introduce bromo groups post-nitration, using palladium catalysts and aryl boronic acids .

- Safety Note : Conduct reactions in fume hoods due to toxic emissions .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be systematically analyzed?

- Methodological Answer :

- Factorial Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, stoichiometry) to identify interactions affecting yield. For example, a 2 factorial design can optimize bromination efficiency .

- Kinetic Profiling : Use in-situ monitoring (e.g., HPLC) to track intermediate formation and identify rate-limiting steps .

- Contradiction Resolution : Cross-validate results with alternative characterization (e.g., X-ray crystallography) to confirm structural integrity if yields diverge .

Q. What computational strategies predict the reactivity of this compound in catalytic cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect may direct coupling to the bromo-substituted position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize selectivity .

- Case Study : Compare computed activation energies with experimental yields to validate models .

Q. How does the nitro group influence the photophysical properties of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption/emission spectra in polar solvents (e.g., acetonitrile). The nitro group may redshift absorption due to enhanced conjugation .

- Time-Resolved Fluorescence : Assess excited-state lifetimes to quantify quenching effects from heavy atoms (Br/Cl) .

- Theoretical Framework : Link results to frontier molecular orbital (FMO) theory, correlating HOMO-LUMO gaps with experimental data .

Methodological and Theoretical Considerations

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Use the compound as a scaffold for synthesizing analogs (e.g., replacing nitro with amino groups) and test against biological targets (e.g., kinase inhibitors) .

- Target Validation : Link nitroquinoline derivatives to known mechanisms (e.g., DNA intercalation) via molecular docking studies .

- Data Interpretation : Apply statistical models (e.g., PCA) to correlate substituent effects with bioactivity .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile intermediates .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., ) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。